2,4-Dimethoxytoluene
Overview
Description
2,4-Dimethoxytoluene is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a derivative of toluene, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2,4-Dimethoxytoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
Target of Action
This compound is a derivative of toluene, which is known to have various effects on the central nervous system, but the specific targets and roles of 2,4-Dimethoxytoluene remain to be elucidated .
Mode of Action
As a derivative of toluene, it may share some of toluene’s properties, such as its lipophilic nature, which allows it to cross biological membranes and potentially exert effects on various cellular processes .
Biochemical Pathways
Research on similar compounds suggests that it may be involved in the methylation of precursor molecules
Pharmacokinetics
Given its structural similarity to toluene, it may share some of its pharmacokinetic properties, such as rapid absorption and distribution due to its lipophilic nature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,4-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The methoxy groups on the benzene ring can undergo oxidation reactions, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can induce the expression of genes associated with detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to cytochrome P450 enzymes, leading to their activation or inhibition . This interaction can result in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These effects are often studied in in vitro and in vivo models to understand the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects become significant. These findings are crucial for determining safe exposure levels and understanding the compound’s potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and conjugation . The compound is metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can then be conjugated with glucuronic acid or sulfate. These conjugates are more water-soluble and can be excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxytoluene can be synthesized through several methods. One common synthetic route involves the methylation of 2,4-dihydroxytoluene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, this compound is produced using similar methylation reactions but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or aldehydes.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Produces quinones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxytoluene
- 3,5-Dimethoxytoluene
- 2,4-Dimethoxybenzyl alcohol
- 1,3-Dimethoxybenzene
Uniqueness
2,4-Dimethoxytoluene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2,4-dimethoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNMRWURXNWCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191474 | |
Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-90-3 | |
Record name | 2,4-Dimethoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38064-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38064-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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